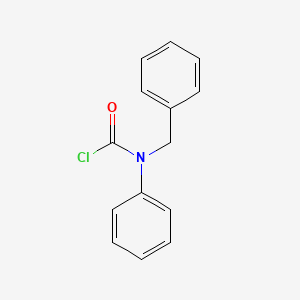
(4-(Dimethylamino)pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Dimethylamino)pyridin-3-yl)methanol is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 4-position and a methanol group at the 3-position. This compound is of significant interest due to its enhanced basicity and nucleophilicity compared to pyridine, making it a valuable catalyst in various organic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)pyridin-3-yl)methanol typically involves the following steps:
Oxidation of Pyridine: Pyridine is first oxidized to form a 4-pyridylpyridinium cation.
Reaction with Dimethylamine: The 4-pyridylpyridinium cation then reacts with dimethylamine to yield 4-Dimethylaminopyridine.
Introduction of Methanol Group:
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method, which involves the quaternization of 4-cyanopyridine with acrylic acid, followed by reaction with an amination reagent and neutralization of the acid in the presence of a pH regulator . This method is efficient, yielding high-purity products suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Dimethylamino)pyridin-3-yl)methanol undergoes various types of reactions, including:
Oxidation: Selective oxidation of methyl aromatics with molecular oxygen.
Reduction: Reduction reactions involving the methanol group.
Substitution: Nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Molecular oxygen and benzyl bromide as catalysts.
Reduction: Common reducing agents such as lithium aluminum hydride.
Substitution: Reagents like acetic anhydride and acetyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Oxygenated aromatic chemicals.
Reduction: Corresponding alcohols or amines.
Substitution: Acetylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(4-(Dimethylamino)pyridin-3-yl)methanol is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a nucleophilic catalyst in esterifications, hydrosilylations, and the Baylis-Hillman reaction.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-(Dimethylamino)pyridin-3-yl)methanol involves its role as a nucleophilic catalyst. The compound forms an ion pair with acetic anhydride, which then reacts with alcohols to form esters. The acetate acts as a base to remove the proton from the alcohol, facilitating nucleophilic addition to the activated acylpyridinium . This process enhances the efficiency of esterification and other nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine: Lacks the methanol group, making it less versatile in certain reactions.
4-Carboxypyridine: Contains a carboxyl group instead of a dimethylamino group, resulting in different reactivity.
4-Cyanopyridine: Features a cyano group, which alters its nucleophilicity and basicity.
Uniqueness
(4-(Dimethylamino)pyridin-3-yl)methanol is unique due to the presence of both a dimethylamino group and a methanol group, which enhances its nucleophilicity and allows it to participate in a wider range of reactions compared to its analogues. This dual functionality makes it a highly valuable compound in both academic research and industrial applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
[4-(dimethylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-3-4-9-5-7(8)6-11/h3-5,11H,6H2,1-2H3 |
Clave InChI |
OUHWNIORILSMOJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=NC=C1)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Amino-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B8721297.png)
![(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methanamine hydrochloride](/img/structure/B8721312.png)
![1-[2-(1,1,2,2-Tetramethyl-1-silapropoxy)ethyl]indole-6-ylamine](/img/structure/B8721320.png)











